molecular formula C8H16FO5P B1302008 Triethyl 2-fluoro-2-phosphonoacetate CAS No. 2356-16-3

Triethyl 2-fluoro-2-phosphonoacetate

Cat. No. B1302008
CAS RN: 2356-16-3
M. Wt: 242.18 g/mol
InChI Key: FVPISMANESAJQZ-UHFFFAOYSA-N
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Patent
US05312814

Procedure details

A mixture of 4.00 g (24.0 mmol) of triethyl phosphite and 4.45 g (24.0 mmol) of ethyl bromofluoroacetate (purchased from PCR Inc. Gainesville, Fla.) was heated to 150° C. for 4 h under argon. The contents of the flask were cooled to RT and then distilled under vacuum (0.5 mm Hg) to provide 4.5 g (77%) of title compound as a colorless oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
[P:1]([O:8][CH2:9][CH3:10])([O:5]CC)[O:2][CH2:3][CH3:4].Br[CH:12]([F:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14]>>[CH2:9]([O:8][P:1]([CH:12]([F:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14])([O:2][CH2:3][CH3:4])=[O:5])[CH3:10]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
P(OCC)(OCC)OCC
Name
Quantity
4.45 g
Type
reactant
Smiles
BrC(C(=O)OCC)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The contents of the flask were cooled to RT
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum (0.5 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(=O)(OCC)C(C(=O)OCC)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.